molecular formula C19H22O5 B5521230 isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B5521230
M. Wt: 330.4 g/mol
InChI Key: WQSKYYMNZSSOIW-UHFFFAOYSA-N
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Description

Isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic ester derivative featuring a benzo[c]chromen core substituted with a 4-methyl group and a ketone at position 4. The compound is characterized by an isopropyl ester-linked acetic acid moiety at position 3 of the chromen ring. Key derivatives and analogs are discussed below.

Properties

IUPAC Name

propan-2-yl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)3/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSKYYMNZSSOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs, supported by evidence-derived data:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (Target) 4-methyl, isopropyl ester C₁₉H₂₂O₅ 330.38* Ester form enhances lipophilicity; potential intermediate for bioactive molecules.
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid 4-methyl, acetic acid (free acid) C₁₆H₁₆O₅ 288.3 Increased polarity; used as a building block for ester derivatives. CAS: 302551-41-3.
Benzyl-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Benzyl ester, no methyl substituent C₂₃H₂₀O₅ 376.40* Larger ester group may improve membrane permeability; cited in natural product studies.
[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid 3-methyl substituent at position 1 C₁₆H₁₆O₅ 288.3 Substituent position affects receptor binding; used in synthetic libraries. CAS: 304896-83-1.
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid Propanoic acid side chain (vs. acetic acid) C₁₇H₁₈O₅ 302.33 Extended chain alters acidity and solubility; CAS: 304896-80-6.
O,O-Diethyl O-(7,8,9,10-tetrahydro-6-oxo-6H-benzo[c]chromen-3-yl) phosphorothioate Phosphorothioate ester, no methyl group C₁₉H₂₃O₅PS 418.42 Agrochemical applications (pesticide); sulfur enhances stability and bioactivity.
Isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate Benzofuran core (vs. benzo[c]chromen), conjugated methylene group C₂₄H₂₂O₆ 422.43 Structural divergence impacts electronic properties; potential photochemical activity.
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid No methyl substituent C₁₅H₁₄O₅ 274.28 Reduced steric hindrance; CAS: 325737-63-1.

Notes:

  • Molecular weights marked with * are calculated due to lack of explicit data in evidence.
  • Substituent positions (e.g., 3-methyl vs. 4-methyl) significantly influence steric and electronic interactions, altering biological target affinity .
  • Ester groups (isopropyl, benzyl, methyl) modulate lipophilicity and metabolic stability, impacting bioavailability .
  • Acid derivatives (acetic, propanoic, phosphorothioate) affect solubility and reactivity, tailoring compounds for specific applications (e.g., agrochemicals vs. pharmaceuticals) .

Key Research Findings and Implications

Positional Isomerism : The 4-methyl substituent in the target compound distinguishes it from 3-methyl analogs (e.g., QY-3575), which exhibit different crystallographic packing and solubility profiles .

Ester vs. Acid Forms : The free acetic acid derivative (CAS 302551-41-3) is a common intermediate for ester synthesis, highlighting its role in structure-activity relationship (SAR) studies .

Agrochemical Potential: Phosphorothioate derivatives demonstrate the benzo[c]chromen core’s versatility in pesticidal applications, though toxicity profiles require further study .

Natural Product Links: Benzyl esters (e.g., from Gymnadenia conopse) suggest natural origins or biodegradation pathways for related structures .

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